Introduction: Unveiling a Key Heterocyclic Intermediate
Introduction: Unveiling a Key Heterocyclic Intermediate
An In-Depth Technical Guide to 5-Methoxy-2-(methylsulfonyl)pyrimidine: Core Properties and Applications
5-Methoxy-2-(methylsulfonyl)pyrimidine is a substituted pyrimidine, a class of heterocyclic aromatic compounds of immense interest to the scientific community. The pyrimidine scaffold is a cornerstone of medicinal chemistry and materials science, forming the core structure of nucleobases in DNA and RNA and appearing in a vast number of pharmaceuticals.[1][2][3] The specific arrangement of a methoxy group at the 5-position and a methylsulfonyl group at the 2-position endows this molecule with distinct physicochemical properties that make it a valuable intermediate for chemical synthesis, particularly in the field of drug discovery.
The methylsulfonyl moiety acts as an excellent leaving group, facilitating nucleophilic substitution reactions. This reactivity allows for the strategic introduction of diverse functional groups at the 2-position of the pyrimidine ring, enabling the construction of complex molecular architectures and the exploration of new chemical space. This guide provides a comprehensive overview of the core properties of 5-Methoxy-2-(methylsulfonyl)pyrimidine, its synthesis, handling, and its application as a versatile building block for researchers, scientists, and drug development professionals.
Core Physicochemical Properties
The physical and chemical characteristics of a compound are critical determinants of its behavior in biological and chemical systems, influencing everything from reaction kinetics to bioavailability. The properties of 5-Methoxy-2-(methylsulfonyl)pyrimidine are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₃S | [4][5] |
| Molecular Weight | 188.20 g/mol | [4] |
| CAS Number | 1671-09-6 | [4] |
| Appearance | Powder or crystals | |
| Predicted LogP | -0.1113 / -0.3 | [4][5] |
| Topological Polar Surface Area (TPSA) | 69.15 Ų | [4] |
| Hydrogen Bond Acceptors | 5 | [4] |
| Hydrogen Bond Donors | 0 | [4] |
| Rotatable Bonds | 2 | [4] |
| Storage Conditions | 4°C, Sealed in dry environment | [4] |
Synthesis, Stability, and Reactivity
Synthesis: 5-Methoxy-2-(methylsulfonyl)pyrimidine is typically synthesized via the oxidation of its thioether precursor, 5-Methoxy-2-(methylthio)pyrimidine. This transformation is a common and reliable method in organic chemistry. The oxidation proceeds in a stepwise manner, often forming the intermediate sulfoxide, 5-Methoxy-2-(methylsulfinyl)pyrimidine, before reaching the final sulfone.[6] This process highlights a fundamental reaction pathway for activating sulfur-containing heterocycles.
Caption: Synthetic pathway from thioether to sulfone.
Stability: The molecule is generally stable under standard ambient conditions. However, like many pyrimidine derivatives, it can be susceptible to degradation under harsh conditions. Potential degradation pathways include the hydrolysis of the methoxy group under strong acidic or basic conditions.[6] The pyrimidine ring itself may also exhibit sensitivity to photodecomposition.[6]
Reactivity: The primary utility of this compound stems from the reactivity of the 2-methylsulfonyl group. The sulfone is a potent electron-withdrawing group, activating the C2 position of the pyrimidine ring for nucleophilic aromatic substitution (SNAr). This makes it an ideal substrate for reacting with a wide variety of nucleophiles (e.g., amines, alcohols, thiols) to generate a library of 2-substituted-5-methoxypyrimidines, which are prevalent scaffolds in pharmacologically active compounds.
Safety and Handling
While comprehensive toxicity data for this specific compound is not widely available, data for structurally related compounds such as 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine suggest that it should be handled with care.
-
Hazard Statements: Causes skin and eye irritation.[7][8] May cause respiratory irritation.[7][8]
-
Precautionary Measures:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.
Experimental Protocols
The following protocols provide standardized methodologies for determining key properties and for a common synthetic application.
Protocol 1: Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of the compound in a given solvent, a critical parameter for formulation and biological assays.
Rationale: The shake-flask method is considered the gold standard for solubility measurement due to its directness and reliability. It ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.
Methodology:
-
Preparation: Add an excess amount of 5-Methoxy-2-(methylsulfonyl)pyrimidine to a known volume of the desired solvent (e.g., water, PBS, DMSO) in a sealed, screw-cap vial. The excess solid is crucial to ensure saturation.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a shaker or orbital mixer for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to stand. Separate the undissolved solid from the saturated solution via centrifugation (e.g., 15,000 rpm for 15 minutes) or filtration using a syringe filter (e.g., 0.22 µm PTFE). This step must be performed carefully to avoid temperature changes.[1]
-
Quantification: Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent.
-
Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.[1]
-
Calculation: Calculate the original solubility in the solvent based on the measured concentration and the dilution factor.
Protocol 2: Synthesis via Oxidation of 5-Methoxy-2-(methylthio)pyrimidine
This protocol outlines the conversion of the thioether precursor to the target sulfone.
Rationale: Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used, commercially available, and relatively safe oxidizing agent for converting sulfides to sulfones. The stoichiometry of m-CPBA is key to controlling the oxidation state, with approximately two equivalents required for full conversion to the sulfone. Dichloromethane (DCM) is a common solvent as it is relatively inert and effectively dissolves both the starting material and the oxidant.
Methodology:
-
Dissolution: Dissolve 5-Methoxy-2-(methylthio)pyrimidine (1.0 eq.) in an appropriate solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C using an ice-water bath. This is to control the exothermicity of the oxidation reaction.
-
Oxidant Addition: Slowly add a solution of m-CPBA (approx. 2.1 eq.) in DCM to the cooled solution dropwise over 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material and the intermediate sulfoxide.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-CPBA and the m-chlorobenzoic acid byproduct. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the resulting crude solid by recrystallization or column chromatography to yield pure 5-Methoxy-2-(methylsulfonyl)pyrimidine.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and HPLC.
Caption: General workflow for compound synthesis and characterization.
References
-
PubChem. 5-(2-Methoxyethoxy)-2-(methylsulfanyl)pyrimidine. [Link]
-
PubChemLite. 5-methoxy-2-(methylsulfonyl)pyrimidine. [Link]
-
PubChem. 5-Methoxy-2-(4-methylphenyl)pyrimidine. [Link]
-
PubChem. 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. [Link]
-
Science Alert. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link]
-
MedCrave. Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]
-
AABlocks. methyl 4-methoxy-2-(methylsulfanyl)pyrimidine-5-carboxylate. [Link]
-
Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scialert.net [scialert.net]
- 3. medcraveonline.com [medcraveonline.com]
- 4. chemscene.com [chemscene.com]
- 5. PubChemLite - 5-methoxy-2-(methylsulfonyl)pyrimidine (C6H8N2O3S) [pubchemlite.lcsb.uni.lu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | C7H10N2O4S | CID 838363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. echemi.com [echemi.com]
